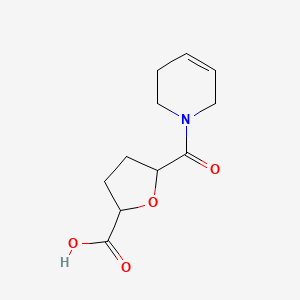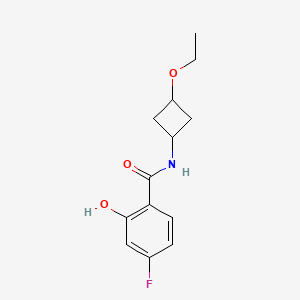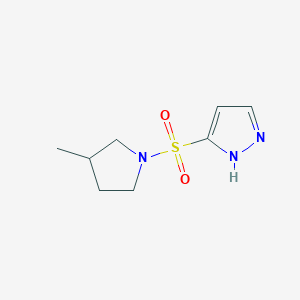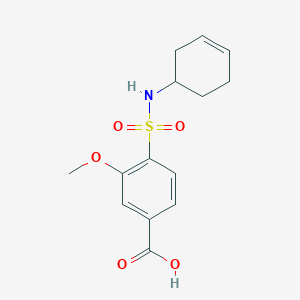
5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid, also known as DPOC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyridine and has been shown to have a range of biochemical and physiological effects that make it useful for studying various biological processes.
作用机制
The mechanism of action of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid involves its ability to bind to specific sites on proteins. This binding can either enhance or inhibit the activity of the protein, depending on the specific site that is targeted by 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid.
Biochemical and Physiological Effects
5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. One of the primary effects of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid is its ability to modulate protein-protein interactions. This can be used to study the function of specific proteins and their interactions with other proteins in various biological processes.
实验室实验的优点和局限性
One of the primary advantages of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid is its ability to selectively target specific sites on proteins. This makes it useful for studying the function of individual proteins and their interactions with other proteins. However, one of the limitations of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research involving 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid. One area of interest is the development of new derivatives of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid that can selectively target specific proteins or protein complexes. Another area of interest is the use of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid in the study of disease pathways, particularly in the development of new therapies for various diseases. Overall, the potential applications of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid in scientific research are vast, and further research is needed to fully explore its potential.
合成方法
The synthesis of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid involves a multistep process that begins with the reaction of 3,6-dihydro-2H-pyridine-1-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methyl-2-oxazoline to yield the final product, 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid.
科学研究应用
5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid has been used extensively in scientific research as a tool for studying various biological processes. One of the primary applications of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid is in the study of protein-protein interactions. 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid has been shown to bind to specific sites on proteins, which can be used to study the interactions between different proteins.
属性
IUPAC Name |
5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-10(12-6-2-1-3-7-12)8-4-5-9(16-8)11(14)15/h1-2,8-9H,3-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCGJAGIDQAKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2CCC(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-[(2-methylcyclopentyl)amino]ethanesulfonamide](/img/structure/B6627847.png)


![2-[Cyclobutyl-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]amino]ethanol](/img/structure/B6627864.png)
![4-[Cyclobutyl(2-hydroxyethyl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6627871.png)
![N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6627885.png)

![7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B6627909.png)
![2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B6627912.png)

![3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B6627920.png)

![N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide](/img/structure/B6627932.png)
![3-Methoxy-4-[(1-methoxy-2-methylpropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B6627938.png)